molecular formula C12H14F3N B11732378 1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine

1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine

Katalognummer: B11732378
Molekulargewicht: 229.24 g/mol
InChI-Schlüssel: KJUBJJJZRBLAHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine is a chemical compound with the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclobutanemethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization .

Analyse Chemischer Reaktionen

1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles like halides or alkoxides.

Wissenschaftliche Forschungsanwendungen

1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems and can act as a ligand in binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The cyclobutanemethanamine moiety can form hydrogen bonds with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine can be compared with similar compounds such as:

    1-[2-(Trifluoromethyl)phenyl]imidazole: This compound also contains a trifluoromethyl group and is used as a nitric oxide synthase inhibitor.

    1-[2-(Trifluoromethyl)phenyl]cyclobutan-1-amine: This compound is structurally similar but lacks the methanamine group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyclobutanemethanamine moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14F3N

Molekulargewicht

229.24 g/mol

IUPAC-Name

[1-[2-(trifluoromethyl)phenyl]cyclobutyl]methanamine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-5-2-1-4-9(10)11(8-16)6-3-7-11/h1-2,4-5H,3,6-8,16H2

InChI-Schlüssel

KJUBJJJZRBLAHN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CN)C2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.